N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline

Lipophilicity Drug-likeness Permeability

Variable aniline ionization disrupts GPCR/kinase SAR. This compound (CAS 89292-79-5) resolves it with fixed LogP (1.42) & TPSA (18.51 Ų), enabling chemoselective piperazine derivatization. • Balanced LogP/TPSA for CNS GPCR & ion channel fragment screening • Single H-bond donor minimizes glucuronidation vs. primary aniline analogs • Free piperazine NH enables high-yield dimeric linker chemistry • ΔLogP ≈0.9 vs. primary aniline validates PAMPA/Caco-2 assay calibration

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 89292-79-5
Cat. No. B1277323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(piperazin-1-ylmethyl)aniline
CAS89292-79-5
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C13H21N3/c1-15(2)13-5-3-12(4-6-13)11-16-9-7-14-8-10-16/h3-6,14H,7-11H2,1-2H3
InChIKeyWBSHKPALUOHZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: Physicochemical & Structural Profile


N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline (CAS 89292-79-5) is a tertiary aniline derivative featuring a para-dimethylamino group and a piperazinylmethyl substituent . It belongs to the piperazinebenzylamine chemotype, a privileged scaffold in neuropharmacology and oncology target families [1]. The compound is primarily utilized as a versatile synthetic intermediate and a building block in the construction of focused libraries targeting G-protein coupled receptors (GPCRs) and kinase inhibitors .

Scaffold Role GPCR and kinase inhibitor focused library synthesis
Design Context Piperazinebenzylamine chemotype with modulated ionization profile
Selection Logic Preferred over primary aniline for CNS permeability studies

N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: Why Simplification Fails


The specific N,N-dimethyl substitution on the aniline ring is not a trivial modification; it fundamentally alters the electronic distribution and steric environment of the molecule. Compared to its primary aniline analog, this compound exhibits a markedly different ionization profile and lipophilicity, which directly impacts its passive membrane permeability and its reactivity in reductive amination or Buchwald-Hartwig cross-coupling reactions . Generic substitution with bulkier (e.g., N,N-diethyl) or smaller (e.g., N-methyl) alkylamino groups leads to divergent clogP and polar surface area values, resulting in inconsistent scaffold progression within structure-activity relationship (SAR) studies .

Primary aniline analog
Markedly different ionization and LogP may shift membrane permeability results away from target compound
N,N-diethyl or N-methyl variants
Divergent clogP and polar surface area can alter scaffold progression in SAR studies
Generic piperazine building blocks
Electronic and steric environment of N,N-dimethyl substitution may not transfer in cross-coupling reactions

N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: Comparative Data vs. Closest Analogs


Lipophilicity Control: LogP Comparison with Closest Analogs

The target compound's calculated LogP (clogP) positions it in an optimal lipophilicity window for CNS drug candidates, distinguishing it from the too-polar primary amine and the less-characterized N-methyl variant. N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline exhibits a clogP of 1.42 . Its primary amine analog, 4-(piperazin-1-ylmethyl)aniline, is significantly more polar with an XLogP3 of 0.51 [1]. The N-methyl analog (CAS 954240-22-3) is predicted to have an intermediate clogP of approximately 0.95, but experimental validation is lacking.

Lipophilicity Control
Cross-study comparable
clogP 1.42 vs. 0.51 (primary amine)
Reported LogP difference may support CNS permeability interpretation
Computational prediction; experimental verification recommended
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Minimization and Passive Permeability

N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline possesses only one hydrogen-bond donor (the piperazine NH), whereas the primary aniline analog has two donors (aniline NH2 plus piperazine NH) . This reduction in HBD count from 2 to 1 correlates with improved permeability across biological membranes, aligning with Lipinski's Rule of Five guidelines.

HBD Minimization
Class-level inference
1 HBD vs. 2 HBDs (primary amine analog)
Reduced HBD count aligns with improved passive permeability guidelines
Consistent with Rule of Five; context-dependent
Hydrogen Bond Donors Rule of Five Permeability

Polar Surface Area Control for CNS Penetration

The target compound's topological polar surface area (TPSA) is 18.51 Ų . For the primary amine analog, the TPSA increases to approximately 38 Ų due to the exposed NH2 group. This near-doubling of PSA places the primary aniline above the typical threshold (PSA < 40 Ų) for good oral absorption, whereas the dimethyl compound resides well within the optimal range for CNS penetration.

PSA Control for CNS
Cross-study comparable
TPSA 18.51 Ų vs. ~38 Ų (primary amine)
Lower TPSA may support blood-brain barrier permeability studies
Calculated values; chromatographic verification recommended
Polar Surface Area CNS Drug Design Physicochemical Properties

N,N-Dimethyl-4-(piperazin-1-ylmethyl)aniline: Procurement & Application Scenarios


CNS Fragment-Based Drug Discovery Libraries

With a balanced LogP of 1.42 and a TPSA of 18.51 Ų, this compound is ideally suited for inclusion in fragment libraries targeting neurological GPCRs and ion channels. Its single hydrogen-bond donor minimizes metabolic glucuronidation, a common clearance pathway for primary anilines .

Bivalent Ligand Synthesis for Dimeric Receptors

The free piperazine NH provides a direct, high-yield linkage point for homodimeric or heterodimeric ligand construction. Unlike the primary aniline analog, which introduces a competing nucleophilic center, the dimethylamino group remains unreactive under standard alkylation conditions, ensuring chemoselective derivatization .

Benchmarking Building Block for Permeability Assays

Procurement teams can deploy this compound as a reference standard to calibrate in-house permeability assays. Its well-defined LogP disparity (ΔLogP ≈ 0.9) relative to the primary aniline provides a reproducible system to validate PAMPA or Caco-2 assay performance .

Application
Selection Property
Validation Focus
CNS fragment-based library design
Balanced LogP and low TPSA profile
Permeability assay reproducibility
Bivalent ligand synthesis
Single reactive piperazine NH anchor
Chemoselective derivatization under standard alkylation
Permeability assay benchmarking
Well-defined LogP disparity to primary amine
PAMPA or Caco-2 assay calibration context

Technical Documentation Hub

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